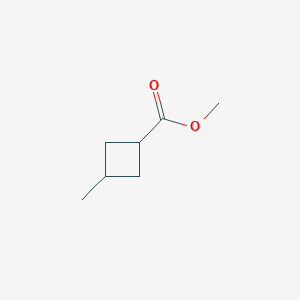![molecular formula C15H14O3 B3104674 4-[(3-methylphenoxy)methyl]benzoic Acid CAS No. 149288-31-3](/img/structure/B3104674.png)
4-[(3-methylphenoxy)methyl]benzoic Acid
Vue d'ensemble
Description
4-[(3-methylphenoxy)methyl]benzoic Acid, also known as 4-MPMBA, is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a melting point of 136-137°C. 4-MPMBA is used in a variety of applications, from pharmaceuticals to industrial synthesis. It is also used as a reagent in organic synthesis, as a precursor to other organic compounds, and as a catalyst in certain reactions.
Applications De Recherche Scientifique
Natural Compound Isolation
Research has identified phenyl ether derivatives, including compounds structurally related to 4-[(3-methylphenoxy)methyl]benzoic Acid, in the fermentation broth of Aspergillus carneus, isolated from sea water. These compounds were characterized using spectroscopic methods, highlighting the natural occurrence and structural diversity of phenyl ether derivatives in marine fungi (He et al., 2015).
Material Synthesis and Characterization
Novel AB2-type monomers, structurally akin to 4-[(3-methylphenoxy)methyl]benzoic Acid, were synthesized for the creation of hydroxyl-terminated hyperbranched aromatic poly(ether-ester)s. These materials were characterized by various spectroscopic techniques, revealing information about their molecular weights, thermal stability, and optical properties, underscoring the potential of such compounds in material science (Shanmugam et al., 2008).
Bioactivity and Interaction Studies
The binding interactions between phenolic acids (sharing the benzoic acid core with different substituents) and bovine serum albumin were investigated to understand the influence of structural variations on binding affinity. This study provides insights into how modifications in the benzoic acid structure, like those in 4-[(3-methylphenoxy)methyl]benzoic Acid, affect biological activity (Yuan et al., 2019).
Luminescence and Photophysical Properties
Lanthanide coordination compounds employing derivatives of 4-benzyloxy benzoic acid were synthesized to examine the effect of substituents on photophysical properties. This research indicates how structural modifications, similar to those in 4-[(3-methylphenoxy)methyl]benzoic Acid, can influence the luminescence of materials, offering potential applications in optoelectronics and sensing (Sivakumar et al., 2010).
Propriétés
IUPAC Name |
4-[(3-methylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-3-2-4-14(9-11)18-10-12-5-7-13(8-6-12)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHMHVMZLRPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-methylphenoxy)methyl]benzoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine](/img/structure/B3104601.png)



![7-Oxa-5-azaspiro[3.4]octan-6-one](/img/structure/B3104639.png)
![2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane](/img/structure/B3104653.png)


![4-[(2,3-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104682.png)
![4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid](/img/structure/B3104688.png)
![4-[(2,5-dichlorophenoxy)methyl]benzoic Acid](/img/structure/B3104691.png)


![4-[(3,5-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104703.png)